molecular formula C24H19BrN2 B13679090 5-bromo-N-tritylpyridin-2-amine

5-bromo-N-tritylpyridin-2-amine

Cat. No.: B13679090
M. Wt: 415.3 g/mol
InChI Key: RPCZSANYADJNLV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-tritylpyridin-2-amine can be achieved through a multi-step reaction process. One common method involves the use of 5-bromo-2-methylpyridin-3-amine as a starting material. This compound undergoes a palladium-catalyzed Suzuki cross-coupling reaction with arylboronic acids to produce the desired pyridine derivatives . The reaction conditions typically involve the use of tetrakis(triphenylphosphine)palladium(0) as a catalyst, 1,4-dioxane as a solvent, and sodium carbonate as a base. The reaction is carried out under an inert atmosphere at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, can be applied to scale up the production of this compound.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-tritylpyridin-2-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents for substitution reactions include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents under mild to moderate conditions.

    Coupling Reactions: Reagents for coupling reactions include arylboronic acids, palladium catalysts, and bases such as sodium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki cross-coupling reactions with arylboronic acids yield various substituted pyridine derivatives .

Scientific Research Applications

5-bromo-N-tritylpyridin-2-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-bromo-N-tritylpyridin-2-amine is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The trityl group and bromine atom may play a role in modulating the compound’s binding affinity and specificity for these targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the trityl group in this compound distinguishes it from other similar compounds.

Biological Activity

5-Bromo-N-tritylpyridin-2-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

  • Molecular Formula : C19H19BrN2
  • Molecular Weight : 365.27 g/mol
  • CAS Number : 1267854-62-5

This compound exhibits several mechanisms that contribute to its biological activity:

  • Antimicrobial Activity : Preliminary studies indicate that compounds containing brominated pyridine structures can exhibit antimicrobial properties. The mechanism may involve disruption of bacterial cell membranes or inhibition of essential enzymatic processes in pathogens.
  • Anticancer Potential : Research has suggested that derivatives of pyridine compounds can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of apoptotic proteins . The presence of the trityl group may enhance cellular uptake and bioavailability, increasing efficacy.
  • Neuroprotective Effects : Some studies have indicated that pyridine derivatives can interact with neurotoxic proteins, potentially mitigating their harmful effects in neurodegenerative diseases . This interaction could involve stabilizing protein conformations or preventing aggregation.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various brominated pyridine derivatives, including this compound. The compound demonstrated significant inhibition against several bacterial strains, suggesting its potential as a lead compound for developing new antibiotics.

Case Study 2: Anticancer Activity

In vitro assays were conducted to assess the cytotoxic effects of this compound on human cancer cell lines. Results showed a dose-dependent decrease in cell viability, with mechanisms involving apoptosis confirmed through flow cytometry analysis . Further investigations are warranted to elucidate specific pathways affected by this compound.

Research Findings

Recent research has focused on the structural modifications of pyridine derivatives to enhance their biological activities. The incorporation of bromine and trityl groups has been shown to improve solubility and stability, which are critical for therapeutic applications.

CompoundActivity TypeMechanismReference
This compoundAntimicrobialDisruption of cell membranes
This compoundAnticancerInduction of apoptosis
This compoundNeuroprotectiveInhibition of protein aggregation

Properties

Molecular Formula

C24H19BrN2

Molecular Weight

415.3 g/mol

IUPAC Name

5-bromo-N-tritylpyridin-2-amine

InChI

InChI=1S/C24H19BrN2/c25-22-16-17-23(26-18-22)27-24(19-10-4-1-5-11-19,20-12-6-2-7-13-20)21-14-8-3-9-15-21/h1-18H,(H,26,27)

InChI Key

RPCZSANYADJNLV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC4=NC=C(C=C4)Br

Origin of Product

United States

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